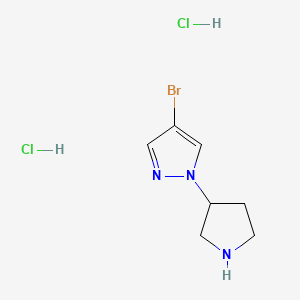

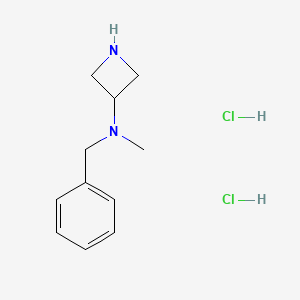

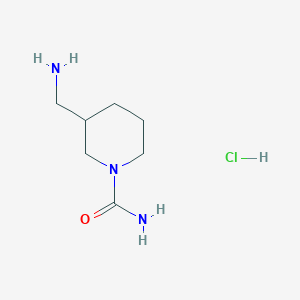

![molecular formula C14H23N3O3 B1382988 tert-Butyl-N-{2-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate CAS No. 1803582-69-5](/img/structure/B1382988.png)

tert-Butyl-N-{2-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate

Übersicht

Beschreibung

Tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is a useful research compound. Its molecular formula is C14H23N3O3 and its molecular weight is 281.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung: Antimikrobielle Mittel

Der in dieser Verbindung vorhandene Pyrazolrest ist für seine antimikrobiellen Eigenschaften bekannt. Forschungen haben gezeigt, dass Pyrazolderivate als potente antibakterielle und antifungale Mittel wirken können . Diese Verbindung könnte synthetisiert und gegen eine Reihe von mikrobiellen Stämmen getestet werden, um neue antimikrobielle Medikamente zu entwickeln.

Landwirtschaftliche Chemie: Entwicklung von Herbiziden

Pyrazolderivate wurden als herbizide Eigenschaften identifiziert . Die fragliche Verbindung könnte bei der Synthese neuer Herbizide eingesetzt werden und möglicherweise ein neues Werkzeug zur Unkrautbekämpfung im landwirtschaftlichen Bereich bieten.

Organische Synthese: Bausteine für heterocyclische Verbindungen

Diese Verbindung kann als Baustein für die Synthese verschiedener heterocyclischer Verbindungen dienen. Die tert-Butylgruppe kann unter sauren Bedingungen abgebaut werden, was eine weitere Funktionalisierung ermöglicht .

Medizinische Chemie: Entzündungshemmende Medikamente

Es wurde berichtet, dass Verbindungen, die den Pyrazolring enthalten, entzündungshemmende Aktivität aufweisen . Dies deutet darauf hin, dass tert-Butyl-N-{2-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate ein Vorläufer bei der Entwicklung neuer entzündungshemmender Medikamente sein könnte.

Katalyse: Suzuki-Kupplungsreaktionen

Die Boronsäureesterderivate von pyrazolhaltigen Verbindungen sind nützlich in Suzuki-Kupplungsreaktionen, die entscheidend für die Herstellung komplexer organischer Moleküle sind . Diese Verbindung könnte so modifiziert werden, dass eine Boronsäureestergruppe eingeführt wird, wodurch sie in katalytischen Prozessen wertvoll wird.

Biochemie: Hemmung von Enzymen

Pyrazolderivate sind dafür bekannt, verschiedene Enzyme zu hemmen, was für die Behandlung von Krankheiten wie Krebs und Diabetes entscheidend ist . Diese Verbindung könnte auf ihr Potenzial untersucht werden, in der biochemischen Forschung als Enzyminhibitor zu wirken.

Materialwissenschaften: Organische Halbleiter

Die elektronischen Eigenschaften von Pyrazol machen es zu einem Kandidaten für den Einsatz in organischen Halbleitern. Die Erforschung der elektronischen Anwendungen dieser Verbindung könnte zu Fortschritten in der Materialwissenschaft führen .

Chemische Biologie: Untersuchung biologischer Pfade

Aufgrund seiner potenziellen biologischen Aktivität könnte diese Verbindung mit fluoreszierenden Markierungen oder anderen Sonden markiert werden, um biologische Pfade und Wechselwirkungen in Zellen zu untersuchen .

Wirkmechanismus

Target of Action

Tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is an important intermediate product in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Mode of Action

Ceftolozane, like other cephalosporins, works by inhibiting bacterial cell wall synthesis, leading to cell death .

Biochemical Pathways

The compound is synthesized via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . The structures of the target product and intermediates in each step were characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy .

Pharmacokinetics

Ceftolozane is administered intravenously, suggesting that the compound and its derivatives likely have properties suitable for systemic circulation .

Result of Action

As an intermediate in the synthesis of ceftolozane, the compound contributes to the antibiotic’s efficacy against a wide range of bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa . The ultimate result of its action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and reactivity during the synthesis of ceftolozane .

Biochemische Analyse

Biochemical Properties

Tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with enzymes involved in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . The compound acts as an intermediate in the synthesis process, undergoing several chemical transformations. Additionally, it interacts with proteins involved in cellular signaling pathways, potentially modulating their activity and affecting downstream biological processes.

Cellular Effects

The effects of tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Furthermore, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate involves several key processes. At the molecular level, the compound binds to specific biomolecules, including enzymes and proteins, altering their activity. This binding can result in either inhibition or activation of the target enzymes, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enhancing cellular function and improving metabolic processes . At higher doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

Tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in cellular energy production and utilization, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[(1,5-dimethylpyrazol-4-yl)methyl]-3-oxopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-10-12(8-16-17(10)5)6-11(9-18)7-15-13(19)20-14(2,3)4/h8-9,11H,6-7H2,1-5H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBISLVMFRDUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CC(CNC(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601120063 | |

| Record name | Carbamic acid, N-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-formylpropyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601120063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803582-69-5 | |

| Record name | Carbamic acid, N-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-formylpropyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-formylpropyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601120063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

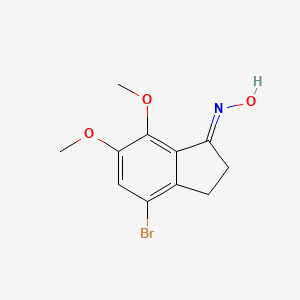

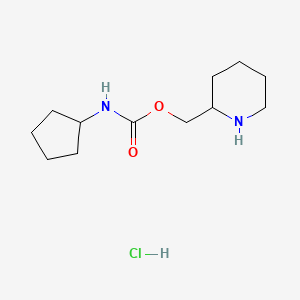

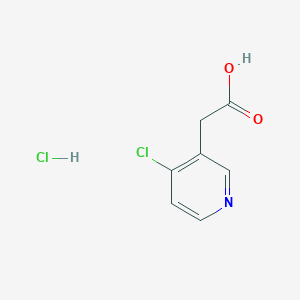

![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)

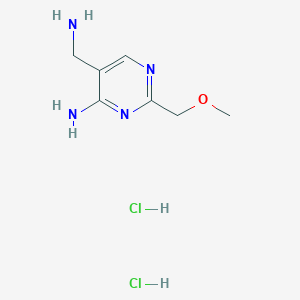

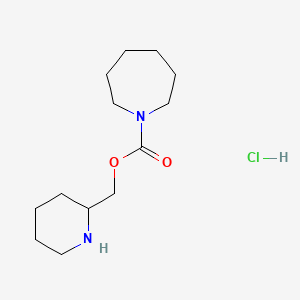

![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)

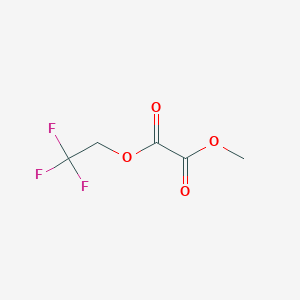

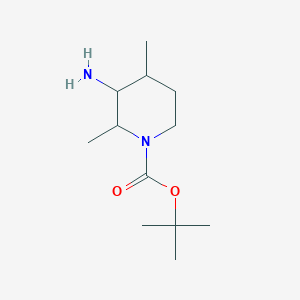

![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)

![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)